molecular formula C4H4IN3O2 B2486704 4-iodo-1-methyl-3-nitro-1H-pyrazole CAS No. 54210-32-1; 75092-34-1

4-iodo-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B2486704
CAS No.: 54210-32-1; 75092-34-1
M. Wt: 252.999
InChI Key: JEPMYVGWQWTBSZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. numberanalytics.com Its unique structure provides a scaffold for a wide range of chemical modifications, leading to compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commdpi.com The pyrazole nucleus is considered a 'privileged structure' in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov This has made the synthesis of pyrazole derivatives an active and important area of organic chemistry. mdpi.com

Overview of Functionalized Pyrazoles

Functionalized pyrazoles are derivatives where various chemical groups are attached to the core pyrazole ring. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Researchers have developed numerous synthetic strategies to introduce functional groups like halogens, nitro groups, amines, and alkyl chains onto the pyrazole scaffold. rsc.orgznaturforsch.com These functionalized pyrazoles are not only valuable as end products but also serve as versatile intermediates for creating more complex molecular architectures, including fused heterocyclic systems. mdpi.comznaturforsch.com Their applications are extensive, ranging from being key components in marketed drugs and agrochemicals to their use as ligands in catalysis and as building blocks in materials science. lifechemicals.comnih.gov

Specific Research Focus on 4-Iodo-1-methyl-3-nitro-1H-pyrazole within the Context of Pyrazole Derivatives

Within the vast family of functionalized pyrazoles, this compound (CAS No. 75092-34-1) is a compound of specific interest primarily as a synthetic intermediate. chemicalbook.combldpharm.com Its structure, featuring an iodo group at the 4-position, a nitro group at the 3-position, and a methyl group at the 1-position, makes it a valuable building block in organic synthesis. The presence of the iodo and nitro groups, both of which are electron-withdrawing, significantly influences the reactivity of the pyrazole ring. nih.gov The iodo-substituent, in particular, provides a reactive site for cross-coupling reactions, a common strategy for building more complex molecules. znaturforsch.com Research on related compounds, such as 4-iodo-3-nitro-1H-pyrazole, highlights their utility in creating more elaborate pyrazole-based structures through reactions like the Sonogashira cross-coupling. arkat-usa.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

Interactive Data Table: Properties of this compound

Property Value Source
CAS Number 75092-34-1 chemicalbook.comguidechem.com
Molecular Formula C4H4IN3O2 chemicalbook.comguidechem.com
Molecular Weight 253 g/mol chemicalbook.comguidechem.com
Canonical SMILES CN1C=C(C(=N1)N+[O-])I guidechem.com
InChI Key JEPMYVGWQWTBSZ-UHFFFAOYSA-N guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com

| Complexity | 148 | guidechem.com |

Synthesis and Reactivity

While specific, detailed synthesis routes for this compound are not extensively documented in readily available literature, its structure suggests a multi-step synthetic pathway. A plausible approach involves the initial methylation of a pyrazole, followed by sequential iodination and nitration. The order of these steps would be crucial for achieving the desired regiochemistry.

For instance, the synthesis of related compounds often involves:

N-alkylation: Attaching a methyl group to the nitrogen atom of the pyrazole ring. researchgate.net

Electrophilic Iodination: Introducing an iodine atom onto the pyrazole ring, typically at the 4-position, which is susceptible to electrophilic attack. google.com

Nitration: Introducing a nitro group, a reaction that is heavily influenced by the existing substituents on the ring. researchgate.netnih.gov

A study on the synthesis of substituted 3-iodo-1H-pyrazole derivatives demonstrates the use of N-protected pyrazoles to control reactivity during subsequent functionalization steps, such as Sonogashira cross-coupling reactions with the iodo-substituent. arkat-usa.org This highlights the role of compounds like this compound as intermediates, where the iodo group serves as a handle for further molecular elaboration. arkat-usa.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMYVGWQWTBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 4 Iodo 1 Methyl 3 Nitro 1h Pyrazole

Reactivity at the Iodinated Position (C-4)

The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is the primary site for a range of synthetic transformations, enabling the introduction of diverse molecular fragments.

Carbon-Carbon Cross-Coupling Reactions of 4-Iodopyrazoles

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. In the context of 4-iodopyrazoles, it allows for the introduction of aryl and alkyl groups. The reaction of 4-iodo-1-benzylpyrazole with phenylboronic acid, catalyzed by palladium acetate (B1210297) without a phosphine (B1218219) ligand, in the presence of potassium carbonate, results in the formation of the corresponding 4-arylpyrazole. rsc.org This demonstrates that the C-I bond can be selectively functionalized even in the presence of other reactive sites. rsc.org The reaction conditions for Suzuki-Miyaura couplings can be mild, sometimes even proceeding in aqueous media, making it a versatile tool for the modification of pyrazole scaffolds. nih.govresearchgate.net

A general method for the Suzuki-Miyaura coupling of unprotected azoles, including pyrazoles, has been developed using palladium precatalysts, allowing for the reaction of various aryl halides under relatively mild conditions. nih.gov This is particularly relevant as the acidic N-H protons of unprotected pyrazoles can sometimes inhibit palladium-catalyzed reactions. nih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govacs.org For instance, the use of specific palladium precatalysts can lead to high yields for the coupling of both electron-rich and electron-deficient boronic acids with halogenated pyrazoles. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Iodopyrazoles

EntryIodopyrazole DerivativeCoupling PartnerCatalyst SystemProductYield (%)
14-Iodo-1-benzylpyrazolePhenylboronic acidPd(OAc)₂, K₂CO₃, DMA5-Aryl-4-iodopyrazole derivative74 rsc.org
24-Iodo-1H-1-tritylpyrazolePhenylboronic acidNot specified4-Phenyl-1H-1-tritylpyrazoleNot specified mdpi.com

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in introducing alkynyl groups onto the pyrazole core. The reaction of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole with an alkyne in the presence of a palladium catalyst can yield the corresponding 4-alkynyl-3-nitropyrazole. arkat-usa.org The success of the Sonogashira coupling can be dependent on the nature of the substituents on the pyrazole ring. For instance, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole has been shown to undergo Sonogashira coupling to produce the desired product in a 58% yield. arkat-usa.org

The reaction conditions are generally mild, often carried out at room temperature with a suitable base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. libretexts.orgnih.gov The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl > OTf. wikipedia.org

Table 2: Sonogashira Coupling of an Iodopyrazole Derivative

EntryIodopyrazole DerivativeCoupling PartnerProductYield (%)
11-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylene1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole58 arkat-usa.org

Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium- and copper-catalyzed couplings are utilized to functionalize the C-4 position of iodopyrazoles. Copper-catalyzed C-O coupling reactions, for instance, enable the direct alkoxylation of 4-iodopyrazoles. A protocol using copper(I) iodide (CuI) as a catalyst, in the presence of a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, has been successfully employed for the coupling of 4-iodopyrazoles with various alcohols. nih.gov This method has been applied to the synthesis of bioactive molecules like withasomnine. nih.gov

Palladium-catalyzed direct arylation reactions have also been investigated for 4-iodopyrazoles. rsc.org These reactions offer an alternative to traditional cross-coupling methods that require the pre-functionalization of the coupling partner.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is a common method for preparing organolithium and Grignard reagents from the corresponding organic halides. wikipedia.org The treatment of an iodopyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), or a Grignard reagent can lead to the formation of a pyrazolyl-lithium or pyrazolyl-magnesium species. These intermediates are highly reactive nucleophiles and can be quenched with various electrophiles to introduce a wide range of functional groups at the C-4 position.

For example, the reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with isopropylmagnesium bromide has been used to generate the corresponding Grignard reagent, which can then be reacted with an electrophile like a formylating agent to produce a pyrazole-4-carbaldehyde. arkat-usa.org The rate of halogen-metal exchange typically follows the trend I > Br > Cl. wikipedia.org

Amination Reactions (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines. While specific examples for 4-iodo-1-methyl-3-nitro-1H-pyrazole are not prevalent in the searched literature, the Buchwald-Hartwig amination of other 4-halopyrazoles is well-documented. researchgate.netresearchgate.net

The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. wikipedia.org Different generations of catalyst systems have been developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org For instance, the reaction of 4-bromo-1H-1-tritylpyrazole with various amines has been studied using a Pd(dba)₂ catalyst and a phosphine ligand. nih.gov It was found that this system is suitable for aromatic or bulky amines that lack β-hydrogens. researchgate.net In contrast, copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole was found to be more effective for alkylamines that possess β-hydrogens, highlighting the complementary nature of palladium and copper catalysts in C-N bond formation. researchgate.netnih.gov The reaction conditions, including temperature and the choice of base, also play a significant role in the outcome of the reaction. researchgate.net

Reactivity of the Nitro Group (C-3)

The nitro group at the C-3 position is a dominant feature in the reactivity profile of this compound, primarily due to its strong electron-withdrawing nature.

Reduction Reactions of the Nitro Group to Amino or other Functionalities

The nitro group of nitropyrazoles is amenable to reduction to an amino group, a common and synthetically useful transformation. This conversion dramatically alters the electronic properties of the pyrazole ring, turning a strongly deactivating substituent into a strongly activating one. masterorganicchemistry.com For instance, the reduction of the nitro group in a related compound, 4-iodo-3-nitro-1-propyl-1H-pyrazole, to an amino group can be achieved using hydrogen gas with a palladium-on-carbon catalyst. This suggests that this compound can be converted to 3-amino-4-iodo-1-methyl-1H-pyrazole under similar conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic hydrogenation using catalysts such as Pd/C, Pt, or Ni. masterorganicchemistry.com

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.comscispace.com

The resulting 3-amino-1-methyl-1H-pyrazole derivative is a valuable synthetic intermediate for the preparation of various other functionalized pyrazoles. chemicalbook.comnih.gov

Table 1: Potential Reduction Reaction of this compound

Starting MaterialReagents and ConditionsProduct
This compoundH₂, Pd/C3-Amino-4-iodo-1-methyl-1H-pyrazole
This compoundSn, HCl3-Amino-4-iodo-1-methyl-1H-pyrazole
This compoundFe, HCl3-Amino-4-iodo-1-methyl-1H-pyrazole

Influence of the Nitro Group on Ring Activation/Deactivation towards Nucleophilic/Electrophilic Attack

The presence of a nitro group significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. quora.com This is due to the strong electron-withdrawing effect of the nitro group, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. brainly.in

Conversely, this decrease in electron density makes the pyrazole ring more susceptible to nucleophilic attack. libretexts.org The nitro group, particularly when positioned at C3, enhances the electrophilicity of the carbon atoms in the ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgznaturforsch.com In some nitropyrazoles, the nitro group itself can be displaced by a strong nucleophile. researchgate.net For example, in N-methyl-3,5-dinitro-4-(phenylsulfonyl)pyrazole, the nitro group at position 5 can be regioselectively substituted by nucleophiles like thiophenol, p-bromophenol, and morpholine. researchgate.net This indicates that the C3 position of this compound is activated towards nucleophilic attack.

Reactivity of the N-Methyl Group (N-1)

Stability and Influence on the Overall Reactivity Profile of the Pyrazole Ring

The N-methyl group at the N-1 position plays a crucial role in the stability and reactivity of the molecule. Its presence prevents the tautomerism that is characteristic of N-unsubstituted pyrazoles. nih.gov This leads to a single, well-defined isomer. The N-methyl group is generally stable and does not participate directly in most reactions.

Overall Electrophilic and Nucleophilic Sites of the Molecule

The electrophilic and nucleophilic sites of this compound are determined by the combined electronic effects of the iodo, nitro, and methyl substituents on the pyrazole ring.

In a general pyrazole ring, the C4 position is electron-rich and thus nucleophilic, making it susceptible to electrophilic attack. Conversely, the C3 and C5 positions are electron-deficient and electrophilic, favoring nucleophilic attack. mdpi.comresearchgate.netchemicalbook.com

However, the substituents in this compound significantly alter this general pattern:

Nitro group at C-3: This strongly electron-withdrawing group makes the C-3 position highly electrophilic and susceptible to nucleophilic attack. It also deactivates the entire ring towards electrophiles.

Iodine atom at C-4: As a halogen, iodine is an electron-withdrawing group (via induction) but can also be a weak ortho-, para-director in some aromatic systems. In this molecule, its electron-withdrawing nature will decrease the nucleophilicity of the C4 position, making it less reactive towards electrophiles than an unsubstituted C4 position.

N-methyl group at N-1: This electron-donating group (by induction) slightly increases the electron density of the ring compared to an N-H pyrazole, but its effect is likely overshadowed by the powerful electron-withdrawing nitro group.

Therefore, the principal reactive sites can be summarized as follows:

Electrophilic Sites: The most significant electrophilic site is the C-3 carbon , activated by the attached nitro group. This position is a prime target for nucleophilic attack. The C-5 carbon also retains some electrophilic character.

Nucleophilic Sites: The lone pair of electrons on the N-2 nitrogen (the pyridine-like nitrogen) is a potential nucleophilic site. mdpi.com The C4 carbon, while less nucleophilic due to the iodo substituent, might still react with very strong electrophiles.

Table 2: Summary of Predicted Reactivity in this compound

PositionSubstituentElectronic EffectPredicted Reactivity
C-3Nitro (-NO₂)Strong electron-withdrawingHighly electrophilic; susceptible to nucleophilic attack.
C-4Iodo (-I)Electron-withdrawing (inductive)Reduced nucleophilicity; less prone to electrophilic attack.
C-5-Influenced by adjacent groupsElectrophilic; potential for nucleophilic attack.
N-1Methyl (-CH₃)Electron-donating (inductive)Stabilizes the molecule; prevents tautomerism.
N-2-Pyridine-like nitrogenNucleophilic site.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound This compound (CAS No. 75092-34-1) is not publicly available.

While information exists for structurally related compounds, such as isomers or analogues lacking the methyl or nitro groups, these data are not applicable for a scientifically accurate analysis of the title compound. The electronic and steric effects of the iodo, methyl, and nitro substituents at their specific positions on the pyrazole ring will produce unique spectroscopic signatures. Using data from related molecules would lead to an inaccurate and misleading representation.

Therefore, the generation of a thorough and scientifically accurate article with the requested detailed data tables for the following techniques is not possible at this time:

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography

To provide the requested detailed analysis, primary research involving the synthesis and subsequent characterization of 4-iodo-1-methyl-3-nitro-1H-pyrazole would be required to generate the necessary experimental spectra and crystallographic data.

Theoretical and Computational Studies of 4 Iodo 1 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for modeling the properties of molecules. While specific, in-depth computational studies exclusively focused on 4-iodo-1-methyl-3-nitro-1H-pyrazole are not extensively available in the public literature, the behavior of this molecule can be reliably inferred from computational analyses of structurally similar nitro-substituted and iodo-substituted pyrazoles. These studies provide a framework for predicting its electronic and structural properties.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects include the distribution of electrons and the energies of the frontier molecular orbitals.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation. For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted 1-methylpyrazole (B151067). This effect generally leads to a smaller HOMO-LUMO gap, suggesting higher reactivity, particularly as an electrophile. Computational studies on other nitro-substituted azoles confirm this trend.

Molecular Orbitals and Electron Density Distribution: The electron density in this compound is highly polarized. The nitro group at the C3 position and the iodine atom at the C4 position both withdraw electron density from the pyrazole (B372694) ring. DFT calculations on analogous molecules show that the HOMO is typically localized over the pyrazole ring, while the LUMO is often centered on the nitro group, indicating that this group is the primary site for accepting electrons in a reaction. The iodine atom, being a large and polarizable halogen, also influences the electron distribution significantly.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. For this compound, the primary conformational flexibility arises from the orientation of the nitro group relative to the pyrazole ring.

Energy minimization calculations, typically performed using DFT methods, would seek the geometry with the lowest electronic energy. It is expected that the most stable conformer would have the nitro group's O-N-O plane nearly coplanar with the pyrazole ring to maximize electronic conjugation. However, some out-of-plane rotation may occur to minimize steric hindrance with adjacent atoms. The methyl group on the nitrogen atom does not have significant conformational isomers beyond its own rotation.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies corresponding to the fundamental vibrational modes can be determined. These calculations are invaluable for interpreting experimental spectra. For this compound, the predicted spectrum would feature characteristic bands for the functional groups present.

Below is a table of expected vibrational frequencies based on typical ranges for the functional groups in this molecule.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Pyrazole RingC=N and C=C Stretch1400 - 1600
C-IStretch500 - 600
N-CH₃Stretch2850 - 2960
Ring C-HStretch3000 - 3100

This table presents generalized frequency ranges. Precise frequencies would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the nitro group, indicating these are the most electron-rich sites and are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the pyrazole ring (if present, though not in this specific molecule) and near the pyrazole ring itself, especially the carbon atoms bonded to the electron-withdrawing groups. This indicates regions susceptible to nucleophilic attack.

Halogen Bonding: The iodine atom will exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor, which can influence intermolecular interactions.

Reaction Mechanism Studies of Synthetic Pathways and Transformations

The synthesis of this compound and related compounds involves electrophilic substitution reactions on the pyrazole ring. Computational studies can elucidate the mechanisms of these reactions by mapping the potential energy surface and identifying transition states.

Iodination Mechanism: The iodination of a pyrazole ring, such as in the conversion of a precursor to an iodo-pyrazole, typically proceeds via an electrophilic substitution pathway. A source of electrophilic iodine (e.g., I⁺ generated from I₂ and an oxidizing agent) attacks the electron-rich C4 position of the pyrazole ring. The regioselectivity of this reaction is high for the C4 position in pyrazoles lacking strong directing groups.

Nitration Mechanism: Similarly, the nitration of the pyrazole ring involves an electrophilic attack by the nitronium ion (NO₂⁺), which is typically generated from nitric acid and a strong acid catalyst like sulfuric acid. The mechanism involves the formation of a sigma complex (a Wheland intermediate), followed by deprotonation to restore the aromaticity of the ring.

Prediction of Reactivity and Selectivity Profiles based on Electronic Properties

The electronic properties derived from quantum chemical calculations allow for the prediction of the molecule's reactivity.

Electrophilic vs. Nucleophilic Character: The strong electron-withdrawing nature of the nitro group and the iodine atom renders the pyrazole ring electron-deficient. This significantly deactivates the ring towards further electrophilic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, where a nucleophile could potentially displace the iodide or nitro group.

Reactivity of Substituents: The iodine atom at the C4 position is a versatile functional group. It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Computational studies can help predict the feasibility and selectivity of these transformations by modeling the reaction intermediates and transition states. The nitro group can also be reduced to an amino group, providing a route to other functionalized pyrazoles.

Applications in Advanced Materials and Synthetic Building Blocks Excluding Biological/clinical

Role as Versatile Synthetic Intermediates for the Construction of More Complex Organic Molecules

The molecular architecture of 4-iodo-1-methyl-3-nitro-1H-pyrazole makes it a highly useful synthetic intermediate. metu.edu.tr The presence of both an iodine atom and a nitro group provides two distinct reactive sites that can be addressed in subsequent chemical reactions. The iodine atom, attached to the pyrazole (B372694) ring, is a particularly valuable functional group for forming new carbon-carbon or carbon-heteroatom bonds.

Detailed research has shown that iodo-pyrazoles can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov These reactions allow for the introduction of a wide range of substituents at the C4 position of the pyrazole core. However, the reactivity of the C-I bond can be influenced by other groups on the ring; for instance, the presence of a strongly electron-withdrawing nitro group has been observed in some cases to render the compound unreactive under certain Sonogashira coupling conditions. arkat-usa.org

Furthermore, the nitro group itself serves as a functional handle. It can be chemically reduced to an amino group (-NH2), which opens up a different pathway for further molecular elaboration. researchgate.net This dual reactivity allows chemists to use this compound as a foundational building block, selectively modifying it at different positions to construct more complex and functionally diverse heterocyclic molecules. metu.edu.tr

Potential in Energetic Materials Research and Development due to Nitro Group Content

Nitrated pyrazole derivatives are a significant class of compounds in the field of energetic materials. nih.gov Their appeal stems from a combination of high nitrogen content, high heats of formation, and often good thermal stability, which are desirable properties for explosives, propellants, and pyrotechnics. nih.govnih.gov The presence of the nitro group (-NO2) is fundamental to the energetic nature of these molecules.

Compounds like this compound, which contain a single nitro group, are typically not potent explosives on their own. Instead, they are more valuable as intermediates in the synthesis of advanced energetic materials. nih.gov The pyrazole ring acts as a stable, nitrogen-rich scaffold. The research strategy often involves using these mononitrated pyrazoles as precursors to introduce additional energetic functionalities, such as more nitro groups or other explosive moieties, to enhance detonation velocity and pressure. nih.govrsc.org The synthesis of nitropyrazoles can be a hazardous process, as nitration reactions are often highly exothermic. researchgate.net

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The pyrazole core is a well-established structural motif in the design of ligands for coordination chemistry and catalysis. johnshopkins.edu The two adjacent nitrogen atoms in the pyrazole ring can bind to a metal ion, acting as a chelating agent. The specific substituents on the pyrazole ring play a crucial role in modulating the electronic properties and steric environment of the resulting metal complex.

In this compound, the strongly electron-withdrawing nitro group would significantly decrease the electron density of the pyrazole ring. This electronic modification would, in turn, influence the strength of the bond formed between the pyrazole ligand and a metal center, affecting the stability and reactivity of the resulting catalyst. The iodine atom offers an additional site for modification, allowing for the ligand structure to be further tuned post-coordination or used to create more complex, multidentate ligand systems. This tunability is essential for developing bespoke catalysts for specific chemical transformations.

Applications in Agrochemicals (excluding specific efficacy/safety data)

The pyrazole heterocyclic ring is a key structural component found in a number of commercial agrochemicals. This scaffold is recognized for its utility in the development of new active ingredients for crop protection. Compounds such as this compound serve as versatile building blocks in the discovery pipeline for new agrochemicals.

The functional groups on the molecule allow for synthetic diversification. Chemists can leverage the reactivity of the iodine and nitro groups to generate libraries of new pyrazole derivatives. These new molecules can then be evaluated for potential use in agriculture. The ability to systematically modify the structure allows for the exploration of how different chemical features on the pyrazole ring impact its properties.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The contemporary emphasis on green chemistry necessitates the development of environmentally benign synthetic methodologies. nih.govfrontiersin.org Traditional routes for the synthesis of substituted pyrazoles often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of greener and more sustainable synthetic pathways to 4-iodo-1-methyl-3-nitro-1H-pyrazole and its precursors.

Key areas of focus include:

Catalytic Approaches: The exploration of novel catalytic systems can offer milder reaction conditions and improved selectivity. This includes the use of transition-metal catalysts, as well as metal-free and organocatalytic approaches. acs.orgresearchgate.net For instance, the iodination step could be improved by using greener iodinating agents and catalytic systems that avoid stoichiometric, heavy-metal-based oxidants. sciforum.netnih.gov

Alternative Solvents and Reaction Conditions: Moving away from conventional volatile organic solvents is a cornerstone of green chemistry. Research into the use of water, ionic liquids, or deep eutectic solvents for the synthesis and modification of nitropyrazoles could significantly reduce the environmental footprint. researchgate.netgsconlinepress.com Furthermore, the application of microwave or ultrasonic irradiation can lead to drastically reduced reaction times and improved energy efficiency. researchgate.netgsconlinepress.com

Atom Economy and Waste Reduction: Synthetic strategies should be designed to maximize atom economy. Multi-component reactions, where three or more reactants combine in a single step to form the final product, are particularly attractive in this regard as they often reduce the number of synthetic steps and purification procedures. researchgate.netnih.gov

Synthetic StrategyGreen Chemistry PrinciplePotential Advantage for this compound Synthesis
Microwave-assisted synthesisEnergy efficiency, Reduced reaction timesFaster and more efficient nitration and iodination steps. gsconlinepress.com
Ultrasonic irradiationEnergy efficiency, Enhanced reaction ratesImproved yields and shorter reaction times in functional group interconversions. researchgate.net
Use of water as a solventSafer solventsReduced environmental impact and potential for simplified product isolation. researchgate.netgsconlinepress.com
Nanoparticle catalysisCatalysis, Waste preventionHigher efficiency and recyclability of catalysts used in C-N and C-I bond formation. researchgate.net

Exploration of Novel Reactivity Patterns and Functional Group Interconversions

The presence of three distinct functional groups—an iodo group, a nitro group, and a methyl group on a pyrazole (B372694) ring—offers a rich playground for exploring novel reactivity patterns and functional group interconversions. fiveable.me Understanding and harnessing this reactivity is crucial for expanding the synthetic utility of this compound as a versatile intermediate.

Future research in this area could explore:

Cross-Coupling Reactions: The iodo group at the C4 position is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.net These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives for materials science applications.

Manipulation of the Nitro Group: The nitro group can be reduced to an amino group, which can then serve as a nucleophile or be further functionalized. nih.gov This transformation opens up pathways to a host of new derivatives, including amides, sulfonamides, and fused heterocyclic systems. The selective reduction of the nitro group in the presence of the iodo group would be a key challenge to address.

Reactivity of the Pyrazole Ring: The electronic nature of the pyrazole ring, influenced by the electron-withdrawing nitro group and the iodo atom, could lead to unique reactivity patterns. Studies on electrophilic and nucleophilic aromatic substitution reactions on the pyrazole core could uncover new avenues for functionalization. mdpi.com

Reaction TypeFunctional Group InvolvedPotential Product Class
Suzuki CouplingIodo4-Aryl-1-methyl-3-nitro-1H-pyrazoles
Sonogashira CouplingIodo4-Alkynyl-1-methyl-3-nitro-1H-pyrazoles
Buchwald-Hartwig AminationIodo4-Amino-1-methyl-3-nitro-1H-pyrazoles
Nitro Group ReductionNitro4-Iodo-1-methyl-1H-pyrazol-3-amine

Design and Synthesis of Next-Generation Derivatives for Specific Non-Biological Applications

The true potential of this compound lies in its role as a scaffold for the design and synthesis of next-generation derivatives with specific non-biological applications. The ability to precisely tune the electronic and steric properties of the molecule through the functionalization strategies described above is key.

Promising areas for the application of novel derivatives include:

Materials for Organic Electronics: Pyrazole-based compounds have shown promise in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of extended π-conjugated systems through cross-coupling reactions could lead to new materials with interesting photophysical and electronic properties.

Energetic Materials: Nitropyrazoles are a well-established class of energetic materials. nih.govmdpi.com While this compound itself is unlikely to be a primary energetic material due to the heavy iodine atom, its derivatives, particularly those with increased nitrogen content or oxygen balance, could be of interest.

Ligands for Catalysis: Functionalized pyrazoles can act as ligands for transition metals, forming catalysts for a variety of organic transformations. nih.gov The synthesis of bidentate or pincer-type ligands derived from this scaffold could lead to new catalysts with unique reactivity and selectivity.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

In parallel with experimental work, advanced computational modeling will be an indispensable tool for accelerating the discovery and design of new derivatives and materials based on the this compound scaffold. eurasianjournals.comeurasianjournals.com

Computational approaches can provide valuable insights into:

Molecular Properties: Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including electronic structure, orbital energies (HOMO/LUMO), and reactivity indices. researchgate.net This information can guide the selection of promising synthetic targets and predict their chemical behavior.

Reaction Mechanisms: Computational studies can elucidate the mechanisms of key reactions, helping to optimize reaction conditions and improve yields and selectivity. nih.gov

Materials Properties: For derivatives designed for materials science applications, computational modeling can predict key properties such as charge transport characteristics, photophysical properties, and crystal packing, thereby enabling a more rational design process. Molecular dynamics simulations can provide insights into the dynamic behavior and conformational landscape of these molecules. nih.gov

Computational MethodPredicted PropertyApplication in Research
Density Functional Theory (DFT)Electronic structure, ReactivityGuiding the synthesis of new derivatives with desired electronic properties. researchgate.net
Molecular Docking (for non-biological targets)Binding modes and affinitiesDesigning ligands for specific metal catalysts. nih.gov
Molecular Dynamics (MD) SimulationsConformational analysis, Dynamic behaviorUnderstanding the structure-property relationships in novel materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predictive modelingCorrelating structural features with material performance. nih.gov

By integrating these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile platform for innovation in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent selection, and stoichiometry. For example, describes a triazole-pyrazole hybrid synthesis using THF/water as solvent, CuSO4_4/sodium ascorbate as catalyst, and a 16-hour reaction at 50°C, yielding 61% after column chromatography. Parallel purification techniques (e.g., recrystallization or HPLC) may further enhance purity. Monitoring iodination efficiency via 1H^{1}\text{H} NMR or mass spectrometry is critical to avoid side reactions like dehalogenation .
Key Parameters Example Conditions
Solvent systemTHF/water (3:1 v/v)
CatalystCuSO4_4/sodium ascorbate
Reaction time/temperature16 hours at 50°C
Purification methodColumn chromatography (SiO2_2)

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in iodinated pyrazole derivatives?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : The deshielding effect of iodine on adjacent protons (e.g., C4-H in 4-iodo-pyrazoles) produces distinct downfield shifts (~0.5–1.0 ppm) compared to non-iodinated analogs. highlights SMILES-based structural validation for similar iodopyrazoles .
  • IR : Nitro groups (NO2_2) show strong asymmetric stretching at ~1520 cm1^{-1} and symmetric stretching at ~1340 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) and isotopic patterns (e.g., iodine’s 127I^{127}\text{I} and 129I^{129}\text{I} peaks).

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during iodination of 1-methyl-3-nitro-1H-pyrazole?

  • Methodological Answer : Regioselective iodination at C4 is influenced by directing groups. The nitro group at C3 acts as a meta-director, favoring iodination at C4. and emphasize using sterically hindered bases (e.g., NaH) and iodine sources (e.g., NIS or I2_2) in aprotic solvents (DMF or DCM). Computational studies (DFT) can predict electronic effects: the nitro group reduces electron density at C4, facilitating electrophilic substitution. Experimental validation via X-ray crystallography (e.g., in ) confirms regiochemistry .

Q. How does coordination with transition metals (e.g., Pd) affect the reactivity of this compound?

  • Methodological Answer : demonstrates that 4-iodopyrazole ligands form stable Pd(II) complexes (e.g., [PdCl2_2L2_2], where L = 4-iodopyrazole). These complexes are characterized via UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and single-crystal XRD. The iodine atom enhances ligand-to-metal charge transfer, influencing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Stability studies (TGA/DSC) under varying pH and temperature are recommended to assess decomposition pathways .

Q. What computational methods (DFT, MD) predict the electronic and steric effects of substituents on pyrazole reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the nitro group lowers LUMO energy, increasing susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations model solvent interactions (e.g., THF vs. DMSO) to optimize reaction media. validates DFT predictions with experimental spectroscopic data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for iodinated pyrazoles?

  • Methodological Answer : Yield variations often arise from differences in iodine sources (e.g., NIS vs. I2_2), solvent polarity, or catalyst loadings. For example, reports 61% yield using CuSO4_4, while iodine-free methods (e.g., ’s selenium-based routes) may require alternative optimization. Systematic screening via Design of Experiments (DoE) identifies critical factors (e.g., temperature > solvent > catalyst). Reproducibility checks under inert atmospheres (N2_2/Ar) are advised to exclude moisture/oxygen interference .

Functional Group Impact

Q. How does the nitro group at C3 influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the ring for NAS at C4 (para to nitro). However, steric hindrance from the methyl group at N1 may slow kinetics. Kinetic studies (e.g., pseudo-first-order rate constants) under varying nucleophile concentrations (e.g., amines, thiols) quantify reactivity. ’s pyrazole carbothioamide derivatives illustrate successful NAS with thiols, though competing elimination pathways require careful pH control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.